10-Hydroxy-8,8-dimethyl-9-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9,10-dihydropyrano[2,3-f]chromen-2-one
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Overview
Description
Praeroside II is an angular-type pyranocoumarin glycoside that can be isolated from the n-butanol extracts of Peucedanum praeruptorum Dunn . This compound is known for its pharmacological properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Praeroside II is typically isolated from natural sources rather than synthesized chemically. It can be extracted from the n-butanol extracts of Peucedanum praeruptorum Dunn . The extraction process involves the use of solvents like n-butanol to isolate the compound from the plant material.
Industrial Production Methods
Currently, there are no widely reported industrial production methods for Praeroside II. The compound is primarily obtained through extraction from natural sources, which may limit its availability for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
Praeroside II undergoes various chemical reactions, including oxidation, reduction, and substitution reactions
Common Reagents and Conditions
Common reagents used in the reactions involving Praeroside II include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions of Praeroside II depend on the specific reagents and conditions used. For example, oxidation reactions may lead to the formation of oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
Praeroside II has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . Some of its notable applications include:
Pharmacological Studies: Praeroside II is used to study its pharmacological effects, including its potential as an inhibitor of nitric oxide production in macrophages.
Antioxidant Activity: The compound has been examined for its radical scavenging activity and its ability to inhibit the oxidation of liposomes.
Traditional Medicine: In traditional Chinese medicine, Peucedanum praeruptorum, the source of Praeroside II, is used for its expectorant and mucolytic properties.
Mechanism of Action
The mechanism of action of Praeroside II involves its interaction with various molecular targets and pathways. The compound has been shown to inhibit the production of nitric oxide in macrophages, which is a key pathway involved in inflammation . Additionally, its antioxidant properties contribute to its ability to scavenge free radicals and protect cells from oxidative damage.
Comparison with Similar Compounds
Praeroside II is part of a family of pyranocoumarin glycosides that includes similar compounds such as Praeroside III, Praeroside IV, and Praeroside V . These compounds share structural similarities but may differ in their specific biological activities and pharmacological properties. For example, while Praeroside II is known for its inhibitory activity on nitric oxide production, other similar compounds may exhibit different pharmacological effects.
List of Similar Compounds
- Praeroside III
- Praeroside IV
- Praeroside V
- Praeroside I (linear glycosidic furocoumarin)
- Peucedanosides A and B (novel angular pyranocoumarin glycosides)
Conclusion
Praeroside II is a valuable compound with diverse scientific research applications Its unique chemical structure and pharmacological properties make it an important subject of study in various fields, including chemistry, biology, and medicine
Properties
IUPAC Name |
10-hydroxy-8,8-dimethyl-9-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9,10-dihydropyrano[2,3-f]chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O10/c1-20(2)18(29-19-16(26)15(25)13(23)10(7-21)27-19)14(24)12-9(30-20)5-3-8-4-6-11(22)28-17(8)12/h3-6,10,13-16,18-19,21,23-26H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAUDHOGPLBDVAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(C2=C(O1)C=CC3=C2OC(=O)C=C3)O)OC4C(C(C(C(O4)CO)O)O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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